2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a phenyl group at the 4-position and an acetamide group linked to a trifluoromethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a cyclization reaction involving salicylaldehyde and a suitable phenylacetic acid derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group at the 4-position is introduced via a Friedel-Crafts acylation reaction using a phenylacetyl chloride and an aluminum chloride catalyst.
Attachment of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction involving the chromen-2-one derivative and an appropriate acetamide precursor.
Incorporation of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves the coupling of the acetamide derivative with a trifluoromethyl-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid .
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid .
- Isopropyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate .
Uniqueness
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C24H16F3NO4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-(2-oxo-4-phenylchromen-7-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)16-7-4-8-17(11-16)28-22(29)14-31-18-9-10-19-20(15-5-2-1-3-6-15)13-23(30)32-21(19)12-18/h1-13H,14H2,(H,28,29) |
InChI Key |
BGHITBIYBUJPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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